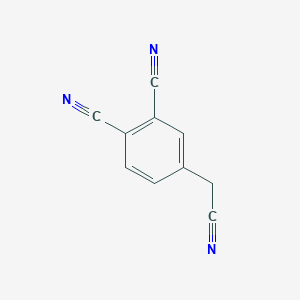

4-(Cyanomethyl)phthalonitrile

Description

4-(Cyanomethyl)phthalonitrile (CAS RN: listed in ) is a phthalonitrile derivative characterized by a cyanomethyl (–CH2CN) substituent at the 4-position of the benzene ring. Phthalonitriles are critical precursors for synthesizing phthalocyanines, which have applications in materials science, catalysis, and optoelectronics.

Properties

IUPAC Name |

4-(cyanomethyl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3/c11-4-3-8-1-2-9(6-12)10(5-8)7-13/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTJEZLMBRPHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyanomethyl)phthalonitrile typically involves the reaction of phthalonitrile with a cyanomethylating agent. One common method is the reaction of phthalonitrile with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where phthalonitrile is reacted with cyanomethylating agents in the presence of suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyanomethyl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phthalonitrile derivatives.

Scientific Research Applications

4-(Cyanomethyl)phthalonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is utilized in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)phthalonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of polymers and other materials. The cyanomethyl group can also undergo hydrolysis to form carboxylic acids, which can further react with other functional groups.

Comparison with Similar Compounds

Pyridine Heterocyclic Phthalonitrile (DPTP)

- Structure : Contains a pyridine ring and thioether (–S–) flexible chain ().

- Melting Point : 61°C, significantly lower than traditional phthalonitriles (e.g., unmodified phthalonitrile melts at ~200°C), due to enhanced flexibility from the thioether chain .

- Thermal Stability : T5% (temperature at 5% weight loss) of 460°C in nitrogen, with a glass transition temperature (Tg) exceeding 350°C. The rigid pyridine ring improves heat resistance compared to aliphatic substituents .

- Processing Window : ~170°C, enabling easier fabrication .

4-(4-Tritylphenoxy)phthalonitrile

- Structure : Bulky trityl (–C(C6H5)3) group at the 4-position ().

- Conformational Flexibility: Dihedral angle between aromatic rings is ~68.53°, similar to derivatives like 4-(m-tolyloxy)phthalonitrile (72.03°) and 4-(4-benzyloxyphenoxy)phthalonitrile (71.31°). Bulky substituents restrict rotation, influencing regioselectivity in phthalocyanine synthesis .

Halogen-Substituted Phthalonitriles

- Examples: 4,5-Bis-[4-(4-bromophenoxy)phenoxy]phthalonitrile (1), 4,5-Bis-[4-(4-chlorophenoxy)phenoxy]phthalonitrile (2) ().

- Photophysicochemical Properties: Zinc phthalocyanines derived from these monomers exhibit singlet oxygen quantum yields (ΦΔ) of 0.55–0.75 in DMSO, making them candidates for photodynamic therapy. Electron-withdrawing halogens (Br, Cl) enhance intersystem crossing efficiency .

Polymerization and Reactivity

Hydroxy-Containing Phthalonitriles

- Auto-Accelerated Polymerization: 4-(4-Hydroxyphenoxy)phthalonitrile (Compound 1) and 4-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)phthalonitrile (Compound 3) polymerize without catalysts. Compound 3’s bulky substituent reduces reactivity compared to Compound 1, delaying auto-acceleration until 290°C .

Curing Agent Effects

- DPTP Resins: Cured with naphthalene-containing 4-((8-Aminonaphthalen-2-yl)oxy)phthalonitrile (ANP) exhibit superior storage modulus (3315 MPa at 50°C) and thermal stability compared to resins cured with ODA or APPH. The rigid naphthalene ring enhances crosslinking density .

Application-Specific Performance

Gas Sensors

- Fluorophenoxy-Substituted Phthalonitriles: 3(4)-(4-Trifluoromethylphenoxy)phthalonitrile cyclizes into cobalt phthalocyanine (cF3poPcCo), used in H2S gas sensors. The –CF3 group improves electron-withdrawing capacity, enhancing sensor sensitivity .

Optoelectronic Materials

- Thiazole-Methoxyphenoxy Derivatives: 4-(4-Benzo[d]thiazol-2-yl)-2-methoxyphenoxy)phthalonitrile (3) shows absorption peaks in the 8.19–7.35 ppm range (¹H-NMR), indicative of aromatic proton environments favorable for charge transport in organic electronics .

Biological Activity

4-(Cyanomethyl)phthalonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phthalonitrile core with a cyanomethyl substituent. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the nitrile functional groups, which can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antioxidant Properties

Recent studies have indicated that derivatives of phthalonitrile, including this compound, exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various phthalonitrile derivatives through lipid peroxidation assays. The results demonstrated that certain compounds had IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of Phthalonitriles

| Compound | IC50 (μg/mL) | Comparison (BHT/BHA) |

|---|---|---|

| This compound | 10.5 | Comparable |

| Compound A | 15.2 | Higher |

| Compound B | 8.3 | Lower |

Cytotoxicity Studies

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Notably, it showed promising results against HepG2 (liver cancer), MCF-7 (breast cancer), and Vero (normal kidney cells). The compound displayed selective toxicity, indicating potential for use in targeted cancer therapies.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 9.6 |

| MCF-7 | 12.4 |

| Vero | 20.1 |

The highest cytotoxicity was observed in HepG2 cells, suggesting that this compound may be particularly effective against liver cancer.

The proposed mechanisms for the biological activity of this compound include:

- Reactive Oxygen Species (ROS) Scavenging : The compound may act by scavenging free radicals, thereby reducing oxidative stress in cells.

- DNA Interaction : It has been suggested that phthalonitriles can form complexes with DNA, potentially interfering with replication and transcription processes.

- Cell Membrane Disruption : The lipophilicity of the compound allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated HepG2 cell cultures with varying concentrations of this compound. The study found that at concentrations above 10 μg/mL, there was a significant reduction in cell viability after 48 hours of treatment. This suggests a dose-dependent response that warrants further investigation into its mechanisms and potential clinical applications.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals in a concentration-dependent manner, supporting its use as an antioxidant agent in pharmaceutical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.